Home > Products > Screening Compounds P126506 > Hydroxy brimonidine
Hydroxy brimonidine - 1216379-05-3

Hydroxy brimonidine

Catalog Number: EVT-1486173
CAS Number: 1216379-05-3
Molecular Formula: C13H13BrF3N5O3
Molecular Weight: 424.1732296
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-bromophenyl)-N-(4-chloro-6-methylpyridin-2-yl)-urea

Compound Description: N-(2-bromophenyl)-N-(4-chloro-6-methylpyridin-2-yl)-urea is a compound presented as an example of a novel N-phenyl-N-pyrimidine-2-yl-urea derivative with herbicidal and plant growth-regulating properties. []

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 is characterized as an allosteric antagonist of the cannabinoid CB1 receptor. It has been shown to induce hypophagic effects in vivo and modulate CB1 receptor ligand binding and neuronal excitability in the cerebellum. []

Relevance: Similar to 1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea, PSNCBAM-1 possesses a central urea linker connecting two aromatic systems. Notably, both compounds feature a halogenated phenyl ring directly attached to the urea group. This structural similarity highlights the use of urea as a common linker in designing molecules with potential biological activity. []

3-(Benzothiazol-2-yl)-1-methyl urea derivatives

Compound Description: This group of compounds, with 3-(6-ethyl benzothiazol-2-yl)-1-methyl urea being a prominent example, exhibit pre-emergence herbicidal activity against both grass and broad-leaf weeds. They act by inhibiting the growth of these plants. []

Relevance: These derivatives share the urea core structure with 1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea. The key difference lies in the aromatic substituent. While 1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea incorporates a bromoquinoxalinyl group, the 3-(benzothiazol-2-yl)-1-methyl urea derivatives feature a benzothiazole moiety. This comparison highlights the influence of varying heterocyclic systems on biological activity. []

Overview

Hydroxy brimonidine is a derivative of brimonidine, a selective alpha-2 adrenergic agonist primarily used in the treatment of glaucoma and ocular hypertension. This compound is characterized by the presence of a hydroxy group, which alters its pharmacological properties compared to its parent compound, brimonidine tartrate. Hydroxy brimonidine is notable for its potential applications in therapeutic formulations aimed at reducing intraocular pressure.

Source

Hydroxy brimonidine can be synthesized from brimonidine through various chemical modification processes. The compound's relevance in pharmaceutical applications stems from its ability to enhance the efficacy of treatments for ocular conditions.

Classification

Hydroxy brimonidine falls under the category of adrenergic agonists and is classified as an ophthalmic agent. Its chemical structure is derived from the parent compound, brimonidine, which itself is a synthetic derivative of quinoxaline.

Synthesis Analysis

Methods

The synthesis of hydroxy brimonidine typically involves the following methods:

  1. Chemical Modification: Hydroxy brimonidine can be synthesized by introducing a hydroxy group to the brimonidine molecule. This can be achieved through various reactions such as hydroxylation using reagents like lithium aluminum hydride or other reducing agents that facilitate the addition of hydroxyl groups.
  2. Refluxing with Hydroxylating Agents: This method involves refluxing brimonidine with hydroxylating agents under controlled conditions to achieve the desired substitution.

Technical Details

The synthesis process must consider factors such as temperature, reaction time, and the concentration of reagents to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are often employed to monitor the progress of the reaction and to confirm the identity of hydroxy brimonidine.

Molecular Structure Analysis

Structure

Hydroxy brimonidine retains the core structure of brimonidine with an additional hydroxy group. The molecular formula can be represented as C13_{13}H12_{12}BrN3_{3}O, indicating the presence of bromine, nitrogen, and oxygen atoms alongside carbon and hydrogen.

Data

The structural characteristics include:

  • Molecular Weight: Approximately 292.16 g/mol
  • Functional Groups: Hydroxyl group (-OH), amine group (-NH), and aromatic rings.
Chemical Reactions Analysis

Reactions

Hydroxy brimonidine can undergo several chemical reactions, including:

  1. Acid-Base Reactions: Due to the presence of both basic amine groups and acidic hydroxyl groups, hydroxy brimonidine can participate in acid-base reactions.
  2. Esterification: The hydroxyl group may react with carboxylic acids to form esters, which could be useful for developing prodrugs with enhanced bioavailability.

Technical Details

The reactivity profile of hydroxy brimonidine is influenced by its functional groups, making it suitable for further derivatization in pharmaceutical applications.

Mechanism of Action

Process

Hydroxy brimonidine acts primarily through selective activation of alpha-2 adrenergic receptors in the eye. This action leads to decreased production of aqueous humor and increased uveoscleral outflow, resulting in lowered intraocular pressure.

Data

Studies indicate that hydroxy brimonidine exhibits a similar mechanism to that of its parent compound but may have enhanced efficacy or altered pharmacokinetics due to structural modifications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Hydroxy brimonidine is soluble in water and organic solvents, which facilitates its formulation into eye drops or other delivery systems.

Chemical Properties

  • Stability: The stability of hydroxy brimonidine can be affected by pH and temperature; thus, formulations must be optimized for storage conditions.
  • Melting Point: The melting point can vary based on purity but generally falls within a specific range indicative of crystalline compounds.
Applications

Scientific Uses

Hydroxy brimonidine has potential applications in:

  1. Ophthalmology: Used as an active ingredient in eye drops for managing glaucoma.
  2. Research: Investigated for its pharmacological properties and potential benefits over traditional treatments.
  3. Formulation Development: Hydroxy brimonidine may serve as a lead compound for developing new medications with improved efficacy or reduced side effects.
Chemical and Structural Characterization of Hydroxy Brimonidine

Molecular Structure and Functional Group Analysis

Hydroxy brimonidine (C₁₁H₁₂BrN₅O; CAS 1216379-05-3) is a quinoxaline derivative featuring a brominated aromatic core linked to an imidazoline moiety. Its IUPAC name, 1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea, reflects three key functional groups:

  • Bromo-substituted quinoxaline ring: Provides UV absorbance characteristics and influences electronic distribution [5] [6].
  • Urea linker: Connects the quinoxaline and imidazoline groups, contributing to hydrogen-bonding capacity [8].
  • Imidazoline-ethylamine group: Contains secondary amines that may protonate under physiological pH [6].

The hydroxyl modification distinguishes it from brimonidine base (C₁₁H₁₀BrN₅), adding a polar site that enhances aqueous solubility. As evidenced by FT-IR spectroscopy, characteristic vibrations include:

  • N-H stretch (3300–3500 cm⁻¹)
  • C=O stretch (1734 cm⁻¹)
  • C-Br stretch (600–800 cm⁻¹) [6]

Table 1: Functional Group Analysis of Hydroxy Brimonidine

Functional GroupStructural FeatureSpectral Signature
Quinoxaline ringBrominated heterocycleUV λₘₐₓ: 247–303 nm [6]
Urea linker-NH-C(=O)-NH-FT-IR: 1734 cm⁻¹ (C=O) [6]
Imidazoline5-membered N-heterocycle¹H NMR: δ 3.49–3.62 (m, 4H, CH₂) [6]
Hydroxy group-OH substituentNot fully characterized

Synthesis Pathways and Derivatives

Primary Synthesis Route

Hydroxy brimonidine is predominantly synthesized via controlled hydrolysis of brimonidine under alkaline conditions. This process targets the imidazoline C=N bond, yielding the open-ring urea derivative. Critical reaction parameters include:

  • pH range: 8.0–10.0
  • Temperature: 25–40°C
  • Reaction time: 4–12 hours [5] [8]

Derivative Synthesis

Recent advances have exploited hydroxy brimonidine’s reactivity to create molecular hybrids:

  • H₂S-Donor Conjugates: Carbodiimide-mediated coupling with dithiolethione derivatives (e.g., ADT-OH) yields neuroprotective hybrids. These linkages employ acetic or succinic acid spacers between the hydroxy group and H₂S-donor moiety [2].
  • Impurity Profiling: Reacts with residual solvents (e.g., acetic anhydride) to form acetylated derivatives (CAS 1158184-23-6), crucial for quality control [8].

Table 2: Synthetic Applications of Hydroxy Brimonidine

ApplicationReaction PartnersKey ConditionsPurpose
H₂S-donor hybrids [2]ADT-OH, TBZ donorsTBTU/DMF, room temperatureNeuroprotective glaucoma drugs
Acetyl derivative [8]Acetic anhydridePyridine catalyst, 60°CImpurity reference standard
Model compound [5]Analytical reagentspH/temperature optimizationReaction condition mapping

Physicochemical Properties

Solubility and Partitioning

  • Aqueous solubility: >5 mg/mL due to hydroxy and urea groups enhancing hydrophilicity [5]
  • log P: Estimated 0.9–1.2 (vs. brimonidine log P ~1.8), indicating reduced lipophilicity [6]
  • pH-dependent behavior: Protonatable imidazoline nitrogens (pKa₁=7.6, pKa₂=9.2) influence solubility across physiological pH ranges [7]

Stability Profile

  • Thermal stability: Decomposes above 218°C without melting [5]
  • Photostability: Susceptible to UV degradation at λ>300 nm, requiring light-protected storage [10]
  • Solution stability: Hydrolytically stable at pH 5.0–7.0; degrades under strongly alkaline conditions via urea cleavage [8]

Solid-State Characteristics

X-ray powder diffraction reveals amorphous morphology, contrasting with crystalline brimonidine tartrate polymorphs (e.g., Patent JP6270603B2 describes tartrate Form A with distinct 2θ peaks at 9.4°, 18.9°) [10].

Comparative Analysis with Brimonidine Tartrate and Analogues

Structural Differences

  • Brimonidine base: Closed imidazoline ring (C₁₁H₁₀BrN₅)
  • Brimonidine tartrate: Salt form with extended hydrogen-bonding network
  • Hydroxy brimonidine: Ring-opened analogue with exposed urea and hydroxy groups [5] [6]

Functional Implications

PropertyHydroxy BrimonidineBrimonidine TartrateSignificance
Molecular Weight310.15 g/mol442.27 g/molImpacts membrane permeability
Key Functional GroupsUrea, hydroxyImidazoline, tartrateAlters receptor binding
UV λₘₐₓ (nm)247, 302248, 305Similar analytical detection
BioactivityMinimal IOP reductionPotent α₂-agonistDefines therapeutic utility

Spectroscopic comparisons highlight distinct features:

  • ¹³C NMR: Hydroxy brimonidine shows additional carbonyl signal at δ 174.03 ppm (vs. iminium carbon at δ 168–170 ppm in brimonidine) [6]
  • Fluorescence: Emission at 538 nm (λₑₓ 273 nm), differing from brimonidine’s spectrum due to extended conjugation [6]

As an impurity, hydroxy brimonidine levels are controlled to <0.5% in drug formulations through:

  • Strict humidity control during manufacturing
  • Low-temperature storage
  • Exclusion of alkaline excipients [8] [10]

Table 3: Spectral Data Comparison

TechniqueHydroxy BrimonidineBrimonidine Tartrate
FT-IR (cm⁻¹)1734 (C=O), 1618 (C=C) [6]1670 (C=N), 1615 (C=C) [6]
¹H NMR (δ ppm)3.49–3.62 (m, 4H, CH₂), 7.70–9.01 (ArH)2.90–3.10 (m, 2H), 7.25–8.95 (ArH)
UV-Vis (nm)247.4, 302.6 [6]248.2, 305.1 [6]

Properties

CAS Number

1216379-05-3

Product Name

Hydroxy brimonidine

IUPAC Name

1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea

Molecular Formula

C13H13BrF3N5O3

Molecular Weight

424.1732296

InChI

InChI=1S/C11H12BrN5O/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8/h1-2,5-6H,3-4,13H2,(H2,16,17,18)

SMILES

C1=CC2=NC=CN=C2C(=C1NC(=O)NCCN)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.